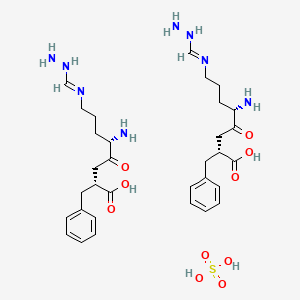
methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride typically involves the enantioselective addition of a methyl group to a morpholinecarboxylate precursor. This process can be achieved through various methods, including the use of chiral catalysts and reagents to ensure the desired stereochemistry is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods . The use of microreactors enables precise control over reaction conditions, leading to higher yields and better enantioselectivity.
化学反应分析
Types of Reactions
Methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace existing functional groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.
科学研究应用
Methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and the development of chiral drugs.
Medicine: It is used in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of various therapeutic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism of action of methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Some compounds similar to methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride include:
- Methyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride
- Methyl (2S,3R)-3-alkyl/alkenylglutamates
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the morpholine ring. This unique structure imparts distinct reactivity and interaction profiles, making it particularly valuable in the synthesis of chiral molecules and the study of stereoselective processes .
属性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC 名称 |
methyl (2S,3R)-2-methylmorpholine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-6(7(9)10-2)8-3-4-11-5;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |
InChI 键 |
MKEFQXMASBWRKS-RIHPBJNCSA-N |
手性 SMILES |
C[C@H]1[C@@H](NCCO1)C(=O)OC.Cl |
规范 SMILES |
CC1C(NCCO1)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12338715.png)



![6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B12338743.png)


![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)


